N-Desmethyl Asenapine-d4 Hydrochloride
Overview
Description
N-Desmethyl Asenapine-d4 Hydrochloride is a deuterium-labeled derivative of N-Desmethyl Asenapine Hydrochloride. It is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The compound has a molecular formula of C16H11D4Cl2NO and a molecular weight of 312.23 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Asenapine-d4 Hydrochloride involves the deuteration of N-Desmethyl Asenapine Hydrochloride. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The compound is then purified using chromatographic techniques to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Asenapine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, N-Desmethyl Asenapine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted analogs .
Scientific Research Applications
N-Desmethyl Asenapine-d4 Hydrochloride is widely used in scientific research for:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Investigating the metabolic pathways and identifying metabolites.
Proteomics: Used as a biochemical tool in proteomics research to study protein interactions and functions
Mechanism of Action
The mechanism of action of N-Desmethyl Asenapine-d4 Hydrochloride involves its interaction with various molecular targets. As a deuterium-labeled compound, it is used to trace the metabolic pathways of N-Desmethyl Asenapine. The deuterium atoms provide a distinct mass difference, allowing for precise quantification using mass spectrometry. This helps in understanding the pharmacokinetics and metabolic profiles of the parent compound .
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Asenapine Hydrochloride: The non-deuterated form of the compound.
Asenapine: The parent compound from which N-Desmethyl Asenapine is derived.
Deuterated Analogues: Other deuterium-labeled compounds used in similar research applications
Uniqueness
N-Desmethyl Asenapine-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug metabolism research .
Biological Activity
N-Desmethyl asenapine-d4 hydrochloride (DMA-d4) is a deuterated form of N-desmethyl asenapine, a metabolite of the atypical antipsychotic asenapine. This compound is of particular interest due to its pharmacological properties and its role in understanding the metabolic pathways of asenapine. The following sections detail the biological activity of DMA-d4, including its receptor interactions, pharmacokinetics, and relevant case studies.
1. Pharmacological Profile
N-desmethyl asenapine (DMA) exhibits significant affinity for various neurotransmitter receptors, which is crucial for its biological activity. The following table summarizes the receptor binding affinities of DMA:
Receptor Type | Receptor | Ki Value (nM) |
---|---|---|
Serotonin Receptors | 5-HT1A | 2.5 |
5-HT2A | 0.06 | |
5-HT2C | 0.03 | |
5-HT7 | 0.13 | |
Dopamine Receptors | D2 | 1.3 |
D3 | 0.42 | |
D4 | 1.1 | |
Adrenergic Receptors | α2A | 7.3 |
α2B | 8.3 | |
Histamine Receptors | H1 | 8.4 |
DMA-d4's binding affinities indicate that it acts primarily as an antagonist at serotonin and dopamine receptors, which are implicated in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder .
2. Metabolism and Pharmacokinetics
DMA is primarily formed from asenapine through demethylation, mainly mediated by cytochrome P450 enzymes, particularly CYP1A2, with minor contributions from CYP3A4 and CYP2D6 . The pharmacokinetic properties of DMA-d4 are influenced by its high protein binding (approximately 95%), which affects its distribution and elimination half-life.
Key Pharmacokinetic Parameters
- Half-life: Approximately 24 hours
- Volume of Distribution: High, indicating extensive tissue distribution
- Clearance Rate: Moderate, influenced by hepatic function
These parameters suggest that DMA-d4 has a prolonged action due to its metabolic stability and significant protein binding .
3. Case Studies and Research Findings
Recent studies have highlighted the importance of DMA in therapeutic monitoring and understanding drug interactions:
- Therapeutic Drug Monitoring: A study demonstrated that measuring levels of DMA in plasma can provide insights into patient adherence to treatment with asenapine and help in adjusting dosages for optimal therapeutic effects .
- Drug Interaction Studies: Research indicated that co-administration with CYP inhibitors significantly alters the plasma concentrations of DMA, emphasizing the need for careful monitoring in patients receiving multiple medications .
4. Safety and Efficacy
The safety profile of DMA-d4 is closely related to that of asenapine, with common side effects including sedation, weight gain, and metabolic changes . However, due to its lower plasma concentrations compared to asenapine, DMA may present a reduced risk for some adverse effects associated with higher doses of the parent compound.
Properties
IUPAC Name |
(2R,6R)-9-chloro-3,3,5,5-tetradeuterio-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO.ClH/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16;/h1-7,13-14,18H,8-9H2;1H/t13-,14-;/m0./s1/i8D2,9D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMMHDIXIDXKTN-NKWLCYSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]2[C@H](C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C(N1)([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747544 | |
Record name | (3aR,12bR)-5-Chloro(1,1,3,3-~2~H_4_)-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-54-1 | |
Record name | (3aR,12bR)-5-Chloro(1,1,3,3-~2~H_4_)-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.